2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperazine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-methyl-4-chloro-6-(pyrrolidin-1-yl)pyrimidine with piperazine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require heating to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine or pyrrolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine or pyrrolidine in ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 2-Methyl-4-(morpholin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
Uniqueness
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperazine and pyrrolidine groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H21N5
- CAS Number : 1706447-61-1
- Structure : The compound features a pyrimidine ring substituted with piperazine and pyrrolidine moieties, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate key biochemical pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), an enzyme involved in DNA repair mechanisms, which is crucial for cancer cell survival:
Compound | IC50 (µM) | Mechanism |
---|---|---|
5a | 18 | PARP1 inhibition |
5e | 57.3 | Comparable to Olaparib |
These findings suggest that the compound may serve as a potential lead for developing new PARP inhibitors for cancer therapy .
Neuropharmacological Effects
The piperazine and pyrrolidine components of the compound are known to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research indicates that similar piperazine derivatives can modulate serotonin and dopamine receptors, which are critical in managing conditions such as anxiety and depression .
Case Study 1: Antitumor Efficacy
A study investigated the effects of a piperazine-containing analog on human breast cancer cells. The results indicated that the compound significantly reduced cell viability at varying concentrations, with an IC50 value comparable to established chemotherapeutics:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 70 |
100 | 30 |
This highlights the compound's potential as an effective anticancer agent .
Case Study 2: Neurotransmitter Modulation
In another study, a related piperazine derivative was tested for its effects on neurotransmitter release. The results showed enhanced dopamine release in vitro, suggesting potential applications in treating dopamine-related disorders such as Parkinson's disease .
Research Findings
Research has shown that structural modifications of the piperazine moiety can significantly affect the biological activity of pyrimidine derivatives. For example, varying substituents on the piperazine ring can enhance solubility and bioavailability while maintaining or improving efficacy against cancer cell lines .
Properties
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-15-12(17-6-2-3-7-17)10-13(16-11)18-8-4-14-5-9-18/h10,14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODFYXCRTASRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.